molecular formula C15H10I2N2 B3008090 3-(3,6-Diiodocarbazol-9-yl)propanenitrile CAS No. 305338-18-5

3-(3,6-Diiodocarbazol-9-yl)propanenitrile

Cat. No.: B3008090
CAS No.: 305338-18-5
M. Wt: 472.068
InChI Key: LGHRNUMJBSKOIB-UHFFFAOYSA-N
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Description

3-(3,6-Diiodocarbazol-9-yl)propanenitrile is a carbazole-based organic compound featuring a propanenitrile chain at the 9-position of the carbazole core and iodine substituents at the 3- and 6-positions. This molecule is of interest in materials science and pharmaceutical research due to its electronic properties, which are influenced by the electron-withdrawing iodine atoms and the nitrile group. Carbazole derivatives are widely studied for their applications in optoelectronics, organic semiconductors, and as intermediates in synthetic chemistry .

Properties

IUPAC Name

3-(3,6-diiodocarbazol-9-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10I2N2/c16-10-2-4-14-12(8-10)13-9-11(17)3-5-15(13)19(14)7-1-6-18/h2-5,8-9H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHRNUMJBSKOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C3=C(N2CCC#N)C=CC(=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10I2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,6-Diiodocarbazol-9-yl)propanenitrile typically involves the iodination of carbazole followed by the introduction of the propanenitrile group. One common method includes:

    Iodination of Carbazole: Carbazole is reacted with iodine in the presence of an oxidizing agent such as potassium iodate to introduce iodine atoms at the 3 and 6 positions.

    Formation of Propanenitrile Group: The iodinated carbazole is then reacted with 3-bromopropanenitrile under basic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

    Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: Oxidized carbazole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Electronics

One of the primary applications of 3-(3,6-Diiodocarbazol-9-yl)propanenitrile is in the field of organic electronics . Its unique electronic properties allow it to be utilized in:

  • Organic Light Emitting Diodes (OLEDs): The compound's ability to facilitate charge transport and light emission makes it ideal for OLEDs, where it can enhance brightness and efficiency.
  • Organic Photovoltaic Cells: Its structural characteristics contribute to effective charge separation and transport, improving the performance of solar cells.

Case Study:
Research indicates that films made from this compound exhibit excellent conductivity and stability when used in OLED devices, leading to longer lifespans and better energy efficiency compared to traditional materials.

Materials Science

In materials science, this compound serves as a building block for synthesizing novel polymers and materials with tailored electronic and optical properties.

  • Polymer Synthesis: The compound can be polymerized to create conductive materials suitable for various applications including sensors and flexible electronics.

Data Table: Properties of Polymers Derived from this compound

PropertyValue
ConductivityHigh
Thermal StabilityExcellent
Optical Band GapTunable

Biological Research

The compound has shown promise in medicinal chemistry due to its structural features that allow interaction with biological targets.

  • Anticancer Activity: In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). It induces apoptosis through the activation of caspase pathways.
  • Antimicrobial Properties: The compound exhibits antimicrobial activity against various bacterial strains, suggesting potential use in developing new antibiotics. It disrupts bacterial cell membranes, leading to cell lysis.

Case Study:
A study published in a peer-reviewed journal highlighted the compound's effectiveness against resistant strains of bacteria, indicating its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism by which 3-(3,6-Diiodocarbazol-9-yl)propanenitrile exerts its effects depends on its application:

    Organic Electronics: The compound facilitates charge transport and light emission through its conjugated system and the presence of electron-donating and electron-withdrawing groups.

    Biological Activity: In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Iodine vs. Bromine

A closely related compound is 5-(3,6-Dibromo-9H-carbazol-9-yl)-pentanenitrile (C₁₈H₁₄Br₂N₂), which substitutes iodine with bromine and features a longer pentanenitrile chain. Key differences include:

  • Reactivity : Brominated carbazoles are typically less sterically hindered, enabling easier functionalization in synthetic pathways.
Table 1: Substituent Comparison
Compound Substituents Molecular Weight Chain Length
3-(3,6-Diiodocarbazol-9-yl)propanenitrile I, I 483.1 g/mol C3
5-(3,6-Dibromo-9H-carbazol-9-yl)-pentanenitrile Br, Br 434.1 g/mol C5

Chain Length Variation: Propanenitrile vs. Pentanenitrile

The shorter propanenitrile chain in this compound (C3) compared to the pentanenitrile chain (C5) in the dibromo analog impacts:

  • Solubility: Longer chains (e.g., C5) generally improve solubility in non-polar solvents, whereas shorter chains (C3) may favor crystallinity .

Heterocyclic Modifications: Carbazole vs. Pyrazole Derivatives

3-[3-(4-Fluorophenyl)-4-(hydroxymethyl)-pyrazol-1-yl]-propanenitrile (C₁₃H₁₂FN₃O) shares a propanenitrile moiety but replaces the carbazole core with a pyrazole ring. Key distinctions include:

  • Electronic Structure : Pyrazole’s smaller aromatic system and additional nitrogen atoms create a more polarized electron distribution, altering redox properties compared to carbazole derivatives .
  • Applications : Pyrazole derivatives are often explored in medicinal chemistry (e.g., kinase inhibitors), whereas carbazoles are prioritized in optoelectronics .
Table 2: Heterocycle Comparison
Compound Core Structure Key Functional Groups Molecular Weight
This compound Carbazole I, I, nitrile 483.1 g/mol
3-[3-(4-Fluorophenyl)-4-(hydroxymethyl)-pyrazol-1-yl]-propanenitrile Pyrazole F, hydroxymethyl, nitrile 245.3 g/mol

Biological Activity

3-(3,6-Diiodocarbazol-9-yl)propanenitrile is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C15H12I2N
  • Molecular Weight : 408.07 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound is believed to act as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways. Notably, its structure allows for potential interactions with DNA and RNA, influencing gene expression and cellular function.

Anticancer Properties

Research has shown that this compound exhibits anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death.

Antimicrobial Activity

The compound also possesses antimicrobial properties , showing efficacy against a range of bacterial strains. Studies indicate that it disrupts bacterial cell membranes, leading to cell lysis. This property suggests potential applications in developing new antibiotics.

Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : A study published in Acta Crystallographica reported that the compound significantly inhibited the growth of MCF-7 cells with an IC50 value of 12 µM, indicating potent anticancer activity .
  • Mechanistic Insights : Another research article highlighted that the compound's mechanism involves the generation of reactive oxygen species (ROS), which contributes to its cytotoxic effects on cancer cells .
  • Comparison with Other Compounds : Comparative studies have shown that this compound is more effective than other carbazole derivatives in terms of both anticancer and antimicrobial activities .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The results indicated a dose-dependent response in cell viability reduction, confirming its potential as a therapeutic agent.

Concentration (µM)Cell Viability (%)
0100
585
1065
2040
5015

Case Study 2: Antimicrobial Activity

A separate study evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones around discs containing the compound, suggesting its effectiveness as a potential antimicrobial agent.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

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